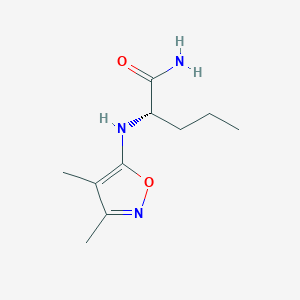
(S)-2-((3,4-Dimethylisoxazol-5-yl)amino)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((3,4-Dimethylisoxazol-5-yl)amino)pentanamide is a chiral compound featuring an isoxazole ring substituted with dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((3,4-Dimethylisoxazol-5-yl)amino)pentanamide typically involves the reaction of 3,4-dimethylisoxazole with an appropriate amine under controlled conditions. One common method includes the use of chiral phosphoric acid catalysis to achieve high regio- and stereoselectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-((3,4-Dimethylisoxazol-5-yl)amino)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
(S)-2-((3,4-Dimethylisoxazol-5-yl)amino)pentanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-2-((3,4-Dimethylisoxazol-5-yl)amino)pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide: Shares the isoxazole ring structure but differs in functional groups.
N-3,4-Dimethylisoxazol-5-yl-N-sulfanilylacetamide: Another compound with a similar core structure but distinct substituents.
Uniqueness
(S)-2-((3,4-Dimethylisoxazol-5-yl)amino)pentanamide is unique due to its specific chiral configuration and the presence of the pentanamide group, which may confer distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C10H17N3O2 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
(2S)-2-[(3,4-dimethyl-1,2-oxazol-5-yl)amino]pentanamide |
InChI |
InChI=1S/C10H17N3O2/c1-4-5-8(9(11)14)12-10-6(2)7(3)13-15-10/h8,12H,4-5H2,1-3H3,(H2,11,14)/t8-/m0/s1 |
Clave InChI |
MLKQLNIJENUMSO-QMMMGPOBSA-N |
SMILES isomérico |
CCC[C@@H](C(=O)N)NC1=C(C(=NO1)C)C |
SMILES canónico |
CCCC(C(=O)N)NC1=C(C(=NO1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


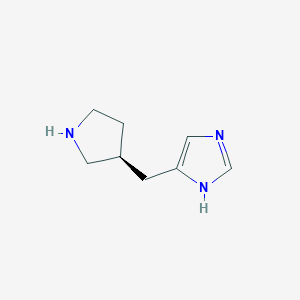
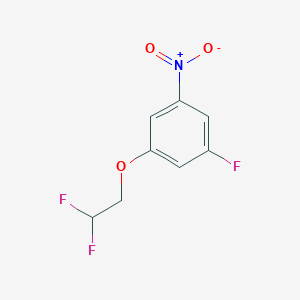
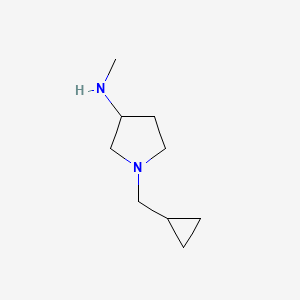
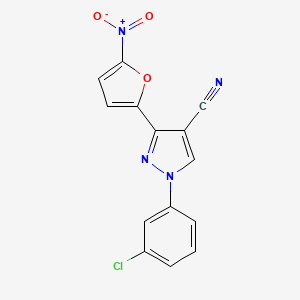
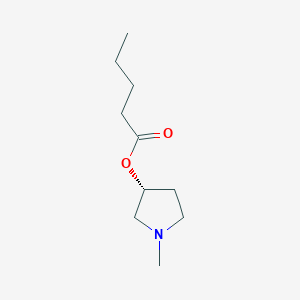

![7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B12869700.png)
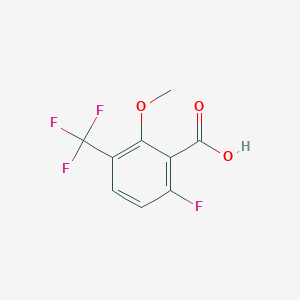
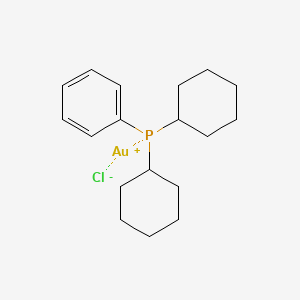
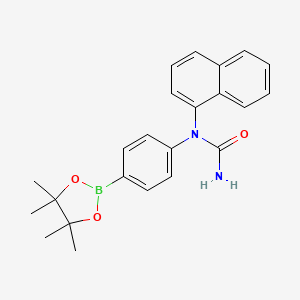
![4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12869728.png)
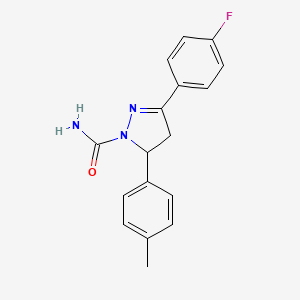
![4-(Difluoromethyl)-2-ethoxybenzo[d]oxazole](/img/structure/B12869733.png)

